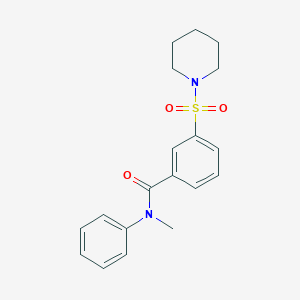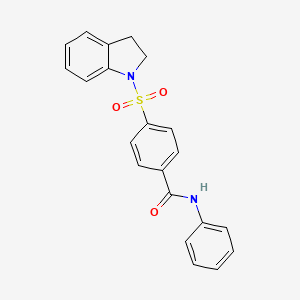
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-iodophenoxy)acetamide
Vue d'ensemble
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-iodophenoxy)acetamide, commonly known as IDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. IDA is a small molecule that contains an isoindoline ring and an iodophenoxy group, making it a unique chemical entity with diverse properties.
Mécanisme D'action
The mechanism of action of IDA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. IDA has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. Additionally, IDA has been shown to bind to certain proteins, such as heat shock protein 90 (Hsp90), which are involved in protein folding and stabilization.
Biochemical and Physiological Effects:
IDA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that IDA can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, IDA has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer. In animal studies, IDA has been shown to have neuroprotective effects, which may be due to its ability to cross the blood-brain barrier and inhibit the activity of certain enzymes and proteins in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
IDA has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, making it an attractive tool for studying protein-protein interactions and cellular processes. Additionally, IDA has been shown to have low toxicity in animal studies, which makes it a promising candidate for use as a drug delivery agent. However, IDA has some limitations, including its relatively low solubility in aqueous solutions and its potential to interact with other proteins and enzymes in cells, which may complicate its use in certain experiments.
Orientations Futures
There are several future directions for research on IDA. One area of interest is the development of IDA-based drugs for the treatment of cancer and other diseases. Additionally, IDA could be used as a tool for studying the role of certain proteins and enzymes in cellular processes, which could lead to a better understanding of disease mechanisms. Finally, the development of new synthesis methods for IDA could lead to improved yields and reduced costs, making it more accessible for research and development.
Applications De Recherche Scientifique
IDA has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, IDA has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, IDA has been used as a tool to study protein-protein interactions and to investigate the role of certain proteins in cellular processes. In pharmacology, IDA has been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-(4-iodophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O4/c17-10-5-7-11(8-6-10)23-9-14(20)18-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBOIDPZZMQZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)COC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B3609302.png)
![6-bromo-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3609307.png)

![3-[(dimethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B3609320.png)
![N-(2-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B3609324.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3609332.png)
![methyl 2-({4-[(3-phenylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B3609339.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3609340.png)
![3-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3609343.png)
![N-{[4-(anilinocarbonyl)phenyl]sulfonyl}glycine](/img/structure/B3609345.png)
![4-[(4-nitrophenyl)thio]benzyl N-(phenylsulfonyl)glycinate](/img/structure/B3609352.png)
![4-ethyl 2-methyl 5-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3609359.png)
![2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B3609391.png)